molecular formula C17H16ClN5O2 B11483706 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11483706
M. Wt: 357.8 g/mol
InChI Key: LDCDJPPKYANHNA-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3-chlorophenyl group, a tetrazole ring, and a 4-methoxybenzyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.

    Acetamide Formation: The resulting tetrazole derivative is then reacted with 4-methoxybenzylamine in the presence of acetic anhydride to form the acetamide moiety.

    Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.

    Biological Research: The compound is used as a tool to study cellular processes and molecular pathways, particularly those involving tetrazole derivatives.

    Industrial Applications: It may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the 3-chlorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may exert its effects through inhibition or activation of these targets, resulting in various biological responses. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide: Similar structure with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

    2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methylbenzyl)acetamide: Similar structure with a 4-methylbenzyl group instead of a 4-methoxybenzyl group.

    2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-hydroxybenzyl)acetamide: Similar structure with a 4-hydroxybenzyl group instead of a 4-methoxybenzyl group.

Uniqueness

The uniqueness of 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the 3-chlorophenyl group and the 4-methoxybenzyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H16ClN5O2/c1-25-15-7-5-12(6-8-15)10-19-16(24)11-23-21-17(20-22-23)13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,24)

InChI Key

LDCDJPPKYANHNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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